N-Acetyloxytocin

Vue d'ensemble

Description

La N-Acétyloxytocine est une modification post-traductionnelle du neuropeptide ocytocine. Elle se caractérise par l'ajout d'un groupe acétyle à l'extrémité amino de l'ocytocine. Ce composé a été isolé et caractérisé dans le lobe neuro-intermédiaire de l'hypophyse de rat et est présent dans plusieurs zones cérébrales du rat . La N-Acétyloxytocine est connue pour son rôle dans divers processus physiologiques, notamment la liaison sociale, la reproduction et la réponse au stress.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-Acétyloxytocine implique l'acétylation de l'ocytocine. Cela peut être réalisé par des méthodes de synthèse chimique où l'ocytocine est mise en réaction avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction se produit généralement à température ambiante et est suivie d'étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour isoler le produit souhaité .

Méthodes de production industrielle

La production industrielle de la N-Acétyloxytocine suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela impliquerait l'utilisation de synthétiseurs de peptides automatisés et de systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés. Le processus comprendrait également des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La N-Acétyloxytocine peut subir diverses réactions chimiques, notamment :

Oxydation : Le pont disulfure entre les résidus cystéine peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le pont disulfure peut être réduit en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Le groupe acétyle peut être substitué par d'autres groupes acyle par des réactions de substitution nucléophile d'acyles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂) ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) dans un tampon aqueux.

Substitution : Chlorures d'acyle ou anhydrides en présence d'une base telle que la triéthylamine (TEA).

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones de N-Acétyloxytocine.

Réduction : Formes thiol libres de N-Acétyloxytocine.

Substitution : Divers dérivés acylés de N-Acétyloxytocine.

Applications De Recherche Scientifique

La N-Acétyloxytocine a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les modifications post-traductionnelles et la chimie peptidique.

Biologie : Étudiée pour son rôle dans la signalisation neuroendocrine et ses effets sur le comportement et la physiologie.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans des affections telles que l'autisme, l'anxiété et les troubles sociaux en raison de son rôle dans la liaison sociale et la réponse au stress.

Industrie : Utilisée dans le développement de médicaments à base de peptides et comme étalon de référence en chimie analytique

Mécanisme d'action

La N-Acétyloxytocine exerce ses effets en se liant aux récepteurs de l'ocytocine (OXTR) dans le cerveau et les tissus périphériques. Cette liaison active les voies de signalisation intracellulaires, notamment la voie des phosphoinositides, conduisant à la libération d'ions calcium et à l'activation de la protéine kinase C (PKC). Ces événements de signalisation entraînent diverses réponses physiologiques telles que les contractions utérines, l'éjection du lait et la modulation des comportements sociaux .

Mécanisme D'action

N-Acetyloxytocin exerts its effects by binding to oxytocin receptors (OXTR) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and activation of protein kinase C (PKC). These signaling events result in various physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Acétylvasopressine : Un autre neuropeptide acétylé avec des modifications post-traductionnelles similaires.

Ocytocine : La forme non acétylée de la N-Acétyloxytocine ayant des rôles physiologiques similaires.

Vasopressine : Un neuropeptide présentant des similitudes structurales avec l'ocytocine mais des fonctions physiologiques différentes.

Unicité

La N-Acétyloxytocine est unique en raison de son acétylation spécifique, qui peut modifier son affinité de liaison aux récepteurs et sa stabilité dans les systèmes biologiques. Cette modification peut influencer ses effets physiologiques et ses applications thérapeutiques potentielles .

Propriétés

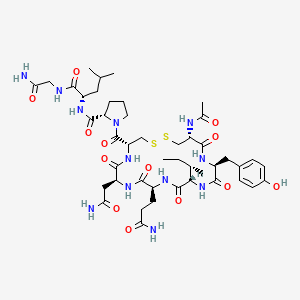

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/new.no-structure.jpg)

![6-chloro-N-(2-ethyl-6-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174065.png)

![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174073.png)